1-Amino-4-[[[(dimethylamino)methyl]phenyl]amino]anthraquinone monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-4-[[[(dimethylamino)methyl]phenyl]amino]anthraquinone monohydrochloride is a synthetic organic compound known for its vibrant color properties. It is primarily used as a dye in various industrial applications. The compound is characterized by its complex molecular structure, which includes an anthraquinone core substituted with amino and dimethylaminomethylphenyl groups.
Preparation Methods
The synthesis of 1-Amino-4-[[[(dimethylamino)methyl]phenyl]amino]anthraquinone monohydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with 1,4-diaminoanthraquinone and 4-(dimethylaminomethyl)aniline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C).
Industrial Production: On an industrial scale, the process is optimized for higher yields and purity. .
Chemical Reactions Analysis
1-Amino-4-[[[(dimethylamino)methyl]phenyl]amino]anthraquinone monohydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4), leading to the formation of quinone derivatives.
Reduction: Reduction reactions using sodium borohydride (NaBH4) can convert the compound into its corresponding hydroquinone form.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, forming various substituted derivatives
Scientific Research Applications
1-Amino-4-[[[(dimethylamino)methyl]phenyl]amino]anthraquinone monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: The compound is employed in biological staining techniques to visualize cellular components under a microscope.
Medicine: Research is ongoing to explore its potential use in photodynamic therapy for cancer treatment.
Industry: It is widely used in the textile industry for dyeing fabrics and in the production of colored plastics
Mechanism of Action
The mechanism by which 1-Amino-4-[[[(dimethylamino)methyl]phenyl]amino]anthraquinone monohydrochloride exerts its effects is primarily through its interaction with light. The compound absorbs light at specific wavelengths, leading to electronic transitions that result in its vibrant color. In biological applications, it can generate reactive oxygen species (ROS) upon light activation, which can damage cellular components and be used for therapeutic purposes .
Comparison with Similar Compounds
1-Amino-4-[[[(dimethylamino)methyl]phenyl]amino]anthraquinone monohydrochloride can be compared with other anthraquinone derivatives:
1-Amino-4-hydroxyanthraquinone: This compound has a hydroxyl group instead of the dimethylaminomethylphenyl group, leading to different chemical properties and applications.
1,4-Diaminoanthraquinone: Lacks the dimethylaminomethylphenyl substitution, making it less versatile in certain applications.
1-Amino-4-[[[(methylamino)methyl]phenyl]amino]anthraquinone: Similar structure but with a methylamino group, which affects its reactivity and color properties
Properties
CAS No. |
83968-75-6 |
---|---|
Molecular Formula |
C23H21N3O2.ClH C23H22ClN3O2 |
Molecular Weight |
407.9 g/mol |
IUPAC Name |
1-amino-4-[2-[(dimethylamino)methyl]anilino]anthracene-9,10-dione;hydrochloride |
InChI |
InChI=1S/C23H21N3O2.ClH/c1-26(2)13-14-7-3-6-10-18(14)25-19-12-11-17(24)20-21(19)23(28)16-9-5-4-8-15(16)22(20)27;/h3-12,25H,13,24H2,1-2H3;1H |
InChI Key |
YQKLRGQZADTYFY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=CC=C1NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.